molecular formula C7H6BNO2S B13964290 Thieno[3,2-b]pyridin-7-ylboronic acid

Thieno[3,2-b]pyridin-7-ylboronic acid

Cat. No.: B13964290
M. Wt: 179.01 g/mol
InChI Key: ZCRLQDWVRFMLJW-UHFFFAOYSA-N
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Description

B-thieno[3,2-b]pyridin-7-ylboronic acid: is a heterocyclic compound that contains both a thieno and pyridine ring fused together with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of B-thieno[3,2-b]pyridin-7-ylboronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Mechanism of Action

The primary mechanism of action for B-thieno[3,2-b]pyridin-7-ylboronic acid in chemical reactions involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. This reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

thieno[3,2-b]pyridin-7-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4,10-11H

InChI Key

ZCRLQDWVRFMLJW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=NC=C1)C=CS2)(O)O

Origin of Product

United States

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